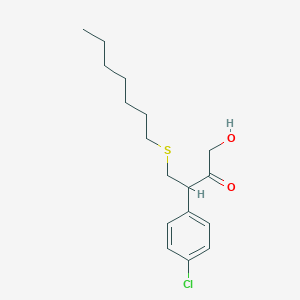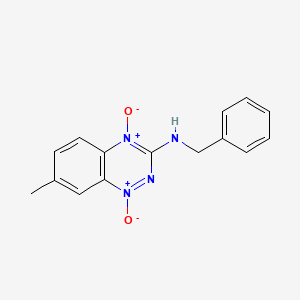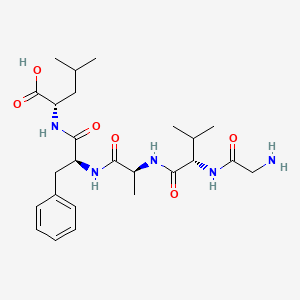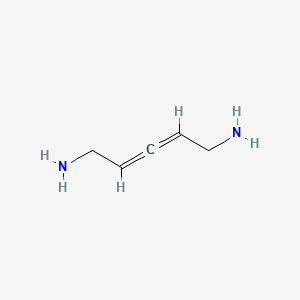
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is an organic compound characterized by the presence of a chlorophenyl group, a heptylsulfanyl group, and a hydroxybutanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with heptylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including aldol condensation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)butanoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1,2-butanediol.
Substitution: Formation of 3-(4-Methoxyphenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one.
科学研究应用
Chemistry
In chemistry, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-4-(methylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(ethylsulfanyl)-1-hydroxybutan-2-one
- 3-(4-Chlorophenyl)-4-(propylsulfanyl)-1-hydroxybutan-2-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-4-(heptylsulfanyl)-1-hydroxybutan-2-one stands out due to its longer heptylsulfanyl chain. This structural feature may influence its chemical reactivity, biological activity, and physical properties, making it a unique compound with distinct applications and potential benefits.
属性
CAS 编号 |
918785-10-1 |
|---|---|
分子式 |
C17H25ClO2S |
分子量 |
328.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-4-heptylsulfanyl-1-hydroxybutan-2-one |
InChI |
InChI=1S/C17H25ClO2S/c1-2-3-4-5-6-11-21-13-16(17(20)12-19)14-7-9-15(18)10-8-14/h7-10,16,19H,2-6,11-13H2,1H3 |
InChI 键 |
ZYFLXCYBVDKRIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCSCC(C1=CC=C(C=C1)Cl)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)

![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
